molecular formula C24H18ClN3O B11472176 [4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B11472176
M. Wt: 399.9 g/mol
InChI Key: WBTHSFJGLHKKHS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines elements of pyrimidine, benzimidazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-methylpyrimidine-4,6-diamine under acidic conditions to form the intermediate. This intermediate is then cyclized with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, research is ongoing to explore the compound’s efficacy as a therapeutic agent. Its potential to inhibit certain enzymes and pathways could lead to the development of new medications with improved efficacy and fewer side effects.

Industry

Industrially, 4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its specific halogen substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom enhances its ability to participate in various chemical reactions and may improve its binding affinity to biological targets compared to its fluorine, bromine, or iodine counterparts.

Properties

Molecular Formula

C24H18ClN3O

Molecular Weight

399.9 g/mol

IUPAC Name

[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C24H18ClN3O/c1-15-21(23(29)16-9-3-2-4-10-16)22(17-11-5-6-12-18(17)25)28-20-14-8-7-13-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27)

InChI Key

WBTHSFJGLHKKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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